molecular formula C10H16N2 B8736595 4-(Tert-butyl)-6-methylpyridin-2-amine

4-(Tert-butyl)-6-methylpyridin-2-amine

Cat. No.: B8736595
M. Wt: 164.25 g/mol
InChI Key: DGTGBXUMMOVAQM-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-6-methylpyridin-2-amine is a substituted pyridine derivative characterized by a tert-butyl group at the 4-position and a methyl group at the 6-position of the pyridine ring. The pyridin-2-amine scaffold is a nitrogen-containing heterocycle with applications in medicinal chemistry, materials science, and catalysis. The tert-butyl substituent introduces significant steric bulk and lipophilicity, which can influence solubility, stability, and intermolecular interactions .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4-tert-butyl-6-methylpyridin-2-amine

InChI

InChI=1S/C10H16N2/c1-7-5-8(10(2,3)4)6-9(11)12-7/h5-6H,1-4H3,(H2,11,12)

InChI Key

DGTGBXUMMOVAQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-6-methylpyridin-2-amine typically involves the reaction of 2-chloro-4-tert-butyl-6-methylpyridine with ammonia or an amine source under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-6-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. Additionally, the amine group can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(tert-butyl)-6-methylpyridin-2-amine with three analogs:

4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)-N-methylpyrimidin-2-amine

  • Structure: Pyrimidin-2-amine core with bromophenyl, chloroquinoline, and N-methyl substituents .
  • Key Differences: Ring System: Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen). Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding capacity and electronic delocalization. In contrast, the tert-butyl and methyl groups in the target compound prioritize steric hindrance and lipophilicity (MW ≈ 178 g/mol). Applications: The halogenated analog may exhibit enhanced biological activity (e.g., kinase inhibition) due to halogen bonding, whereas the target compound’s tert-butyl group could improve metabolic stability in drug design .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Structure : Pyrimidin-2-amine with methyl and piperidinyl substituents .
  • Basicity: The piperidinyl nitrogen (pKa ~11) is more basic than the pyridin-2-amine’s aromatic nitrogen (pKa ~4–6), altering protonation states under physiological conditions. Solubility: The piperidinyl group may enhance aqueous solubility compared to the highly lipophilic tert-butyl substituent .

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate

  • Structure : Pyridine derivative with tert-butyl, piperazine, and nitro-chloro substituents .
  • Key Differences: Functional Groups: The nitro and chloro groups introduce electron-withdrawing effects, reducing the pyridine ring’s electron density compared to the target compound’s electron-donating methyl group. Reactivity: The nitro group may render the compound more susceptible to reduction or nucleophilic substitution, whereas the tert-butyl and methyl groups in the target compound prioritize steric protection.

Research Implications

  • Steric Effects : The tert-butyl group in this compound may hinder enzymatic degradation, enhancing metabolic stability in drug candidates compared to less bulky analogs .
  • Electronic Modulation : The methyl group at the 6-position likely increases electron density at the pyridine nitrogen, influencing coordination chemistry (e.g., metal-ligand interactions).
  • Safety Considerations : Unlike halogenated or nitro-containing analogs, the target compound’s alkyl substituents suggest lower inherent toxicity, though experimental validation is required .

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